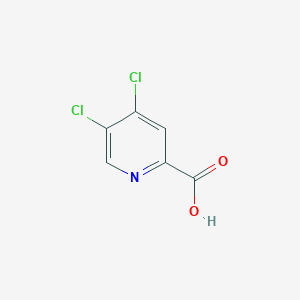

4,5-Dichloropicolinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

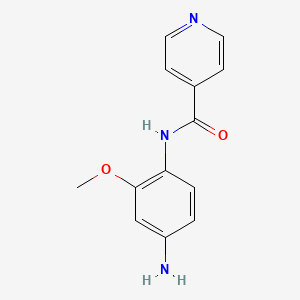

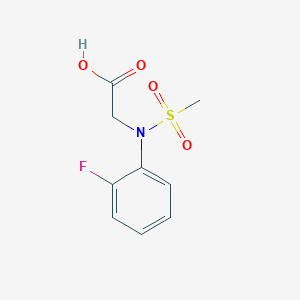

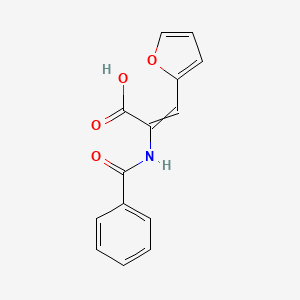

4,5-Dichloropicolinic acid is an organic compound with the molecular formula C6H3Cl2NO2 . It is a chlorinated derivative of picolinic acid.

Molecular Structure Analysis

The molecular structure of 4,5-Dichloropicolinic acid is represented by the formula C6H3Cl2NO2 . The average molecular weight is 191.999 Da .It should be stored in an inert atmosphere at 2-8°C . The molecular weight is 192 .

Applications De Recherche Scientifique

Application 1: Herbicidal Activity

- Specific Scientific Field : Agriculture, specifically Weed Science .

- Summary of the Application : Dichloropicolinic acid is used as a herbicide. It is applied to the foliage of juvenile crop plants .

- Methods of Application : The acid is applied at various concentrations ranging from 0.002 to 0.56 kg/ha .

- Results or Outcomes : The results showed that corn, oat, grain sorghum, and kleingrass were generally more tolerant to the herbicides than peanuts, cotton, cucumber, and soybean .

Application 2: Synthesis of Novel Herbicides

- Specific Scientific Field : Chemistry, specifically Synthetic Chemistry .

- Summary of the Application : 4-amino-3,5-dichloro-6-pyrazolyl-2-picolinic acids were synthesized for the discovery of compounds with potent herbicidal activity .

- Methods of Application : The compounds were tested for inhibitory activity against the growth of Arabidopsis thaliana roots .

- Results or Outcomes : The results demonstrated that the IC50 value of compound V-7 was 45 times lower than that of the halauxifen-methyl commercial herbicide .

Application 3: Control of Honey Mesquite

- Specific Scientific Field : Agriculture, specifically Weed Science .

- Summary of the Application : Dichloropicolinic acid is used to control Honey Mesquite (Prosopis juliflora var. glandulosa), a type of weed .

- Methods of Application : The acid is applied to the soil, foliage, or soil plus foliage at the rate of 1.1 kg/ha .

- Results or Outcomes : All herbicides were effective as foliar sprays in killing the stems of honey mesquite. When applied to the soil, picloram and 3,6-dichloropicolinic acid killed all above ground stems .

Application 4: Effects on Crop Seedlings

- Specific Scientific Field : Agriculture, specifically Crop Science .

- Summary of the Application : Dichloropicolinic acid is studied for its effects on crop seedlings .

- Methods of Application : The acid is applied to the foliage of juvenile crop plants at various concentrations .

- Results or Outcomes : At 0.56 kg/ha, triclopyr and 3,6-dichloropicolinic acid caused greater injury to peanuts than did 2,4,5-T; whereas, 2,4,5-T and triclopyr were more damaging to cotton and cucumber than 3,6-dichloropicolinic acid .

Application 5: Control of Annual and Perennial Weeds

- Specific Scientific Field : Agriculture, specifically Weed Science .

- Summary of the Application : Dichloropicolinic acid is used to control annual and perennial weeds .

- Methods of Application : The acid is applied to the soil, foliage, or soil plus foliage at the rate of 1.1 kg/ha .

- Results or Outcomes : All herbicides were effective as foliar sprays in killing the stems of honey mesquite. When applied to the soil, picloram and 3,6-dichloropicolinic acid killed all above ground stems .

Application 6: Effects on Crop Seedlings

- Specific Scientific Field : Agriculture, specifically Crop Science .

- Summary of the Application : Dichloropicolinic acid is studied for its effects on crop seedlings .

- Methods of Application : The acid is applied to the foliage of juvenile crop plants at various concentrations .

- Results or Outcomes : At 0.56 kg/ha, triclopyr and 3,6-dichloropicolinic acid caused greater injury to peanuts than did 2,4,5-T; whereas, 2,4,5-T and triclopyr were more damaging to cotton and cucumber than 3,6-dichloropicolinic acid .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

4,5-dichloropyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO2/c7-3-1-5(6(10)11)9-2-4(3)8/h1-2H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTQMTNAVHHXZIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1C(=O)O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60310511 |

Source

|

| Record name | 4,5-DICHLOROPICOLINIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60310511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dichloropicolinic acid | |

CAS RN |

73455-13-7 |

Source

|

| Record name | 73455-13-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227920 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-DICHLOROPICOLINIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60310511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Oxo-3H-benzo[f]chromene-2-carboxylic acid](/img/structure/B1331649.png)

![(R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1331667.png)

![5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1331672.png)